N-(bicyclo[2.2.1]hept-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-{BICYCLO[221]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique bicyclo[221]heptane structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione to form intermediate compounds. These intermediates are then reacted with 2-chlorophenylmethanesulfonyl chloride under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, such as improved yields and reaction efficiencies.
Chemical Reactions Analysis
Types of Reactions
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The bicyclo[2.2.1]heptane moiety can be subjected to oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the bicyclo[2.2.1]heptane ring structure.
Scientific Research Applications
N-{BICYCLO[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of the bicyclo[2.2.1]heptane moiety with biological targets.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with the CXCR2 receptor. By acting as a CXCR2 antagonist, the compound inhibits the receptor’s activity, which is implicated in cancer metastasis. This inhibition can reduce the proliferation and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
AZD5069: Another CXCR2 antagonist currently in clinical trials for cancer treatment.
Danirixin: A CXCR2 antagonist studied for its anti-inflammatory properties.
Reparixin: Known for its role in inhibiting CXCR1 and CXCR2, used in various inflammatory conditions.
Uniqueness
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its bicyclo[2.2.1]heptane structure, which imparts distinct chemical and biological properties. This structure enhances its stability and selectivity as a CXCR2 antagonist, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C20H27ClN2O3S |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H27ClN2O3S/c21-18-6-2-1-4-17(18)13-27(25,26)23-9-3-5-16(12-23)20(24)22-19-11-14-7-8-15(19)10-14/h1-2,4,6,14-16,19H,3,5,7-13H2,(H,22,24) |
InChI Key |
YZBKVDPEILMMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3CC4CCC3C4 |
Origin of Product |
United States |
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